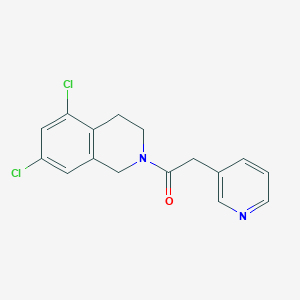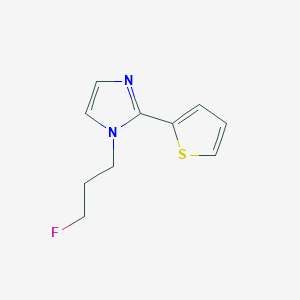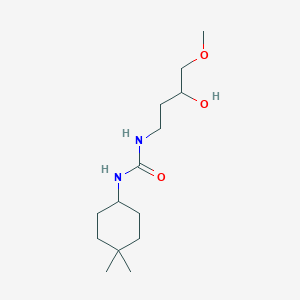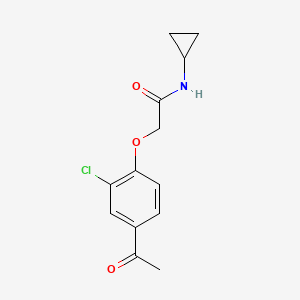
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the isoquinoline family and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues. It has also been shown to reduce inflammation and improve cognitive function in animal models.
实验室实验的优点和局限性
The advantages of using 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of enzymes such as cholinesterase and acetylcholinesterase, and its ability to reduce the levels of reactive oxygen species. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer, and its potential toxicity at high doses.
未来方向
There are a number of future directions for research on 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone. These include further studies on its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration method for this compound in order to minimize potential toxicity.
合成方法
The synthesis method for 1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone involves the reaction of 2-pyridinecarboxaldehyde and 5,7-dichloro-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as ethanol or dimethylformamide, and the resulting product is purified using column chromatography.
科学研究应用
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-13-7-12-10-20(5-3-14(12)15(18)8-13)16(21)6-11-2-1-4-19-9-11/h1-2,4,7-9H,3,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNIARYBIODVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC(=C2)Cl)Cl)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)

![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)
![N-[(4-methoxyphenyl)methyl]-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7632193.png)
![4-[(5-Methyl-1-phenylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7632211.png)
![3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7632215.png)
![(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7632228.png)
![2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid](/img/structure/B7632235.png)
![Methyl 5-[[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]furan-2-carboxylate](/img/structure/B7632238.png)